molecular formula C10H14ClN B6268321 rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 131844-43-4

rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6268321
CAS No.: 131844-43-4
M. Wt: 183.7
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Description

rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans: is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

    Amination: The introduction of the amine group can be carried out using a nucleophilic substitution reaction. This involves the reaction of the cyclopropane derivative with an amine source under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. This includes the use of continuous flow reactors for improved efficiency and scalability, as well as the use of more environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of cyclopropane derivatives.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine: The free amine form of the compound.

    rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine acetate: An ester derivative.

    rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine sulfate: A sulfate salt derivative.

Uniqueness

rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

CAS No.

131844-43-4

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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